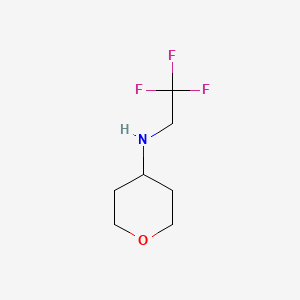

N-(2,2,2-三氟乙基)氧杂-4-胺

描述

“N-(2,2,2-trifluoroethyl)oxan-4-amine” is a chemical compound with the CAS Number: 2413904-46-6 . It has a molecular weight of 219.63 .

Synthesis Analysis

The synthesis of N-(2,2,2-trifluoroethyl)oxan-4-amine involves the use of N-2,2,2-trifluoroethylisatin ketimines, which have been developed as fluorine-containing synthons . A highly efficient asymmetric S N 2′-S N 2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates was disclosed by the Wang group in 2016 . Another approach includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide .Molecular Structure Analysis

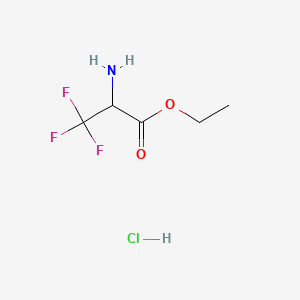

The IUPAC name for this compound is 4-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code is 1S/C7H12F3NO.ClH/c8-7(9,10)5-6(11)1-3-12-4-2-6;/h1-5,11H2;1H .Chemical Reactions Analysis

N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years . These reactions focus on the types of reactions and the stereoselectivity of products . An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .Physical And Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .科学研究应用

合成氟化合物

- 氟化鬼盐合成: N-(2,2,2-三氟乙基)氧杂-4-胺衍生物用于合成各种氟化鬼盐,在有机化学中具有重要价值 (Umemoto & Gotoh, 1991)。

- 胺的三氟乙基化: 该化合物用于无催化剂的胺的三氟乙基化反应,在药物化学中具有重要意义 (Andrews, Faizova, & Denton, 2017)。

- 还原胺化反应: 它在还原胺化过程中起着作用,用于合成N-甲基化和N-烷基化胺 (Senthamarai et al., 2018)。

有机合成技术

- 脂肪族氧酰胺的合成: 用于合成阻碍脂肪族氧酰胺的并行合成 (Bogolubsky et al., 2016)。

- 羧酸和胺的酰胺化: 在羧酸与各种胺的直接酰胺化中作为有效试剂 (Lanigan, Starkov, & Sheppard, 2013)。

生物和医学应用

- 抑制氧化代谢: 其衍生物抑制N-亚硝基二烷胺的氧化代谢,在致癌性研究中具有重要意义 (Janzowski, Eisenbrand, Gottfried, & Preussmann, 1984)。

- 依赖黄素的N-羟基化酶: 在次生代谢产物和抗微生物剂的生产中发挥作用 (Mügge et al., 2020)。

环境和催化研究

- 三级胺和氮杂环化合物的氧化: 用于环境友好的三级胺和氮杂环化合物的氧化 (Limnios & Kokotos, 2014)。

- 基于石墨烯的催化剂: 参与使用基于石墨烯的催化剂将硝基化合物还原为胺 (Nasrollahzadeh et al., 2020)。

作用机制

Target of Action

N-(2,2,2-trifluoroethyl)oxan-4-amine is a compound that has been studied for its potential use as an acaricide . The primary targets of this compound are mites, specifically Tetranychus urticae .

Mode of Action

It is known that the compound exhibits excellent acaricidal activity . This suggests that it likely interacts with biological targets in mites to inhibit their growth or survival.

Biochemical Pathways

Given its acaricidal activity, it is likely that the compound interferes with essential biological processes in mites, leading to their death .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as the trifluoroethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that N-(2,2,2-trifluoroethyl)oxan-4-amine may have good bioavailability.

Result of Action

The primary result of the action of N-(2,2,2-trifluoroethyl)oxan-4-amine is the death of mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .

安全和危害

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

未来方向

N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products, and also provides a prospect of its application in this field .

属性

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQNCZOHVNBOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

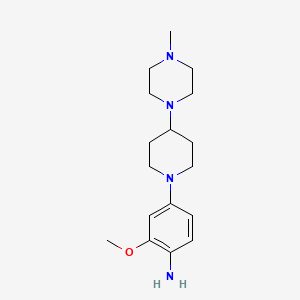

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)

![2-Chloro-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1418850.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-C]pyridazine](/img/structure/B1418851.png)